molecular formula C8H16O3 B13418784 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran CAS No. 4819-82-3

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Cat. No.: B13418784
CAS No.: 4819-82-3
M. Wt: 160.21 g/mol
InChI Key: CENLRESKVLHEPM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS Registry Number: 4819-82-3) is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . This compound is a tetrahydropyran (THP) derivative, a class of heterocyclic compounds that are highly valued in synthetic organic chemistry. The tetrahydropyran ring is a common structural motif and a versatile protecting group for alcohols . Its primary research application is as a synthetic intermediate and a building block for the introduction of protected 2-hydroxyethyl groups in complex molecular architectures. The tetrahydropyranyl (THP) group is effectively a protected alcohol, which can be installed and removed under controlled acidic conditions, providing a robust strategy for chemoselective synthesis . The enthalpy of vaporization (ΔvapH°) for this compound has been measured at 60.3 kJ/mol, providing critical physicochemical data for process development and purification steps . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4819-82-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)oxane

InChI

InChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3

InChI Key

CENLRESKVLHEPM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCO1

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2 Methoxyethoxy Tetrahydro 2h Pyran

Conventional and Modern Synthetic Routes to Tetrahydropyran (B127337) Scaffolds

The construction of the tetrahydropyran (THP) ring is a significant focus in organic synthesis due to its prevalence in numerous biologically active natural products. nih.govcore.ac.uk While complex strategies like Prins cyclizations, hetero-Diels-Alder reactions, and oxa-Michael additions are employed for creating highly substituted THP scaffolds, the synthesis of simple 2-alkoxy-THP derivatives, such as 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran, primarily relies on the direct addition of an alcohol to DHP. nih.govrsc.org This electrophilic addition is the most conventional and atom-economical route for this class of compounds.

The primary pathway for the synthesis of this compound is the acid-catalyzed addition of 2-methoxyethanol (B45455) to the double bond of 3,4-dihydro-2H-pyran. total-synthesis.comtotal-synthesis.com The development of this pathway is driven by a fundamental understanding of its reaction mechanism.

The process is initiated by the protonation of the vinyl ether moiety in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion intermediate, which is a key electrophilic species. nih.govtotal-synthesis.com The hydroxyl group of 2-methoxyethanol then acts as a nucleophile, attacking the electrophilic carbon atom (C2) of the pyran ring. A subsequent deprotonation step releases the final product, this compound, and regenerates the acid catalyst, allowing the catalytic cycle to continue. total-synthesis.com This mechanism explains the necessity of an acid catalyst and forms the basis for optimizing reaction conditions and catalyst selection.

Optimization of the synthesis of this compound has largely focused on the development of efficient and selective catalytic systems. While traditional Brønsted acids like p-toluenesulfonic acid (PTSA) and hydrochloric acid are effective, they can be harsh and incompatible with acid-sensitive functional groups. thieme-connect.dersc.org This has led to the exploration of a wide array of milder and more versatile catalysts.

Lewis acids have emerged as powerful alternatives, with reagents such as zirconium tetrachloride (ZrCl₄), bismuth triflate (Bi(OTf)₃), and zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) demonstrating high efficiency, often under mild conditions. tandfonline.comorganic-chemistry.orgtandfonline.com A significant advancement has been the use of heterogeneous solid acid catalysts, including montmorillonite (B579905) clays, zeolites, and silica-supported acids like ammonium (B1175870) bisulfate on silica (B1680970) (NH₄HSO₄@SiO₂) or silica-supported perchloric acid. organic-chemistry.orgnih.govconicet.gov.ar These catalysts offer major process advantages, such as simplified product isolation through simple filtration, reduced corrosive waste, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govconicet.gov.ar For this specific type of transformation, which does not typically involve transition metal-mediated C-C bond formation, the concept of "ligand design" is less about modulating a metal's electronic properties and more about the design of the solid support or the counter-ions of the acidic catalyst to control activity and selectivity. acs.org

Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation of Alcohols
Catalyst SystemTypical ConditionsAdvantagesReference
p-Toluenesulfonic acid (PTSA)CH₂Cl₂, Room Temp.Inexpensive, widely available thieme-connect.de
Zirconium tetrachloride (ZrCl₄)CH₂Cl₂, Room Temp.High efficiency, mild conditions tandfonline.com
Aqueous Zinc tetrafluoroborate (Zn(BF₄)₂)CH₂Cl₂, Room Temp.Effective in aqueous media, mild tandfonline.com
Bismuth triflate (Bi(OTf)₃)Solvent-free, Room Temp.Low toxicity, moisture tolerant organic-chemistry.org
NH₄HSO₄@SiO₂CPME or 2-MeTHF, Room Temp.Heterogeneous, recyclable, green solvents nih.gov
Keggin H₃PW₁₂O₄₀Acetone, Room Temp.High activity, short reaction times asianpubs.orgresearchgate.net
Wells–Dawson HeteropolyacidToluene, Room Temp.Heterogeneous (supported), reusable conicet.gov.ar

The reaction between 2-methoxyethanol and DHP creates a new stereocenter at the C2 position of the tetrahydropyran ring. Consequently, the product, this compound, is formed as a racemic mixture of two enantiomers. If the starting alcohol were chiral, the reaction would produce a mixture of diastereomers. thieme-connect.de

For a simple achiral alcohol like 2-methoxyethanol, the primary stereochemical consideration is the formation of this new chiral center, resulting in a 1:1 mixture of enantiomers under standard achiral conditions. Achieving stereochemical control (i.e., enantioselectivity) would require the use of a chiral catalyst or a chiral auxiliary, which is not a common strategy for a simple hydroxyl protection step where the resulting stereocenter is often temporary. Diastereoselectivity becomes a more significant topic in complex syntheses of substituted THP rings, such as Prins cyclizations, where multiple stereocenters are formed simultaneously. nih.govnih.gov In the context of forming this compound, the lack of inherent diastereoselectivity (as there's only one new stereocenter being formed from achiral precursors) is an accepted feature of the reaction. total-synthesis.com

Derivatization Strategies from Precursor Molecules

The synthesis of this compound is a direct derivatization of its two precursor molecules, 2-methoxyethanol and 3,4-dihydro-2H-pyran. The strategies revolve around optimizing the conditions under which these two molecules combine to form the desired THP ether.

Advanced techniques in this context refer to methods that improve the chemoselectivity and compatibility of the reaction with other functional groups. The tetrahydropyranylation reaction is highly selective for hydroxyl groups. The development of very mild catalytic systems, such as those based on Keggin heteropolyacids or palladium complexes like PdCl₂(MeCN)₂, allows for the protection of primary alcohols with high selectivity over secondary or tertiary alcohols under carefully controlled conditions. asianpubs.orgresearchgate.net

This high degree of reagent selectivity is crucial in complex molecule synthesis, where a primary alcohol might need to be protected in the presence of less reactive secondary alcohols or other sensitive functionalities. researchgate.net The use of catalysts that operate under neutral or near-neutral pH and at room temperature prevents side reactions, such as the isomerization of acid-sensitive substrates or the cleavage of other protecting groups. nih.gov For instance, catalysts like NH₄HSO₄@SiO₂ have been shown to be effective without causing isomerization in acid-sensitive allylic alcohols. nih.gov

Significant efforts have been directed toward enhancing the yield and efficiency of the tetrahydropyranylation reaction. One major area of process intensification is the use of solvent-free reaction conditions. organic-chemistry.org Catalysts like bismuth triflate or silica-supported perchloric acid have been shown to efficiently promote the reaction in the absence of any solvent, which simplifies purification, reduces waste, and can lead to higher reaction rates and yields. organic-chemistry.org

Another key methodology is the optimization of reactant ratios. Studies have shown that the molar ratio of DHP to the alcohol can strongly affect reaction conversion and time. asianpubs.org Using a slight excess of DHP (e.g., 1.1 to 1.5 equivalents) typically ensures complete conversion of the alcohol. nih.gov The use of recyclable heterogeneous catalysts further intensifies the process by allowing for continuous flow operations or simplified batch processing where the catalyst is easily removed and reused for multiple cycles without significant loss of activity. nih.govconicet.gov.ar

Table 2: Methodologies for Yield and Process Enhancement
MethodologyDescriptionImpactReference
Solvent-Free ConditionsReaction is run with neat reactants, often with a solid catalyst.Reduces solvent waste, simplifies work-up, can increase reaction rate. organic-chemistry.org
Heterogeneous CatalysisCatalyst is in a different phase from reactants (e.g., solid catalyst in liquid reactants).Facilitates easy catalyst removal and recycling, minimizes product contamination. nih.govconicet.gov.ar
Optimized Reactant RatioUsing a slight excess of DHP relative to the alcohol.Drives the reaction to completion, maximizing the yield based on the limiting alcohol reagent. nih.govasianpubs.org
Use of Green SolventsEmploying environmentally benign solvents like 2-MeTHF or CPME instead of chlorinated hydrocarbons.Reduces environmental impact and allows for one-pot sequential reactions with organometallic reagents. nih.gov

Emerging Sustainable and Green Chemistry Methodologies in Synthesis

The synthesis of this compound, which is achieved through the tetrahydropyranylation of 2-methoxyethanol, is increasingly being influenced by the principles of green and sustainable chemistry. These modern approaches aim to reduce the environmental impact of chemical processes by utilizing recyclable catalysts, eco-friendly solvents, and energy-efficient conditions. The focus is on improving atom economy, minimizing waste, and replacing hazardous reagents with benign alternatives.

Recent research has concentrated on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and processing costs. beilstein-journals.orgnih.gov Furthermore, the substitution of traditional volatile organic compounds (VOCs) with green solvents or the implementation of solvent-free reaction conditions represents a significant advancement in the sustainable synthesis of tetrahydropyranyl (THP) ethers. nih.govresearchgate.net

Heterogeneous Catalysis in Green Solvents

A significant step towards sustainable synthesis involves replacing homogeneous acid catalysts with solid, recyclable alternatives. Various heterogeneous acidic catalysts have been shown to efficiently promote the tetrahydropyranylation of alcohols under mild conditions. d-nb.info For instance, ammonium hydrogen sulfate (B86663) supported on silica (NH₄HSO₄@SiO₂) has proven to be an effective, inexpensive, and reusable catalyst for the protection of a wide range of alcohols. beilstein-journals.orgnih.gov

The choice of solvent is also critical from a green chemistry perspective. Traditional solvents like chloroalkanes or hydrocarbons are being replaced by greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.orgd-nb.info These ethereal solvents are characterized by higher boiling points, easier recovery, and a better safety profile. nih.gov

The table below summarizes the effectiveness of various heterogeneous catalysts in the tetrahydropyranylation of a model alcohol, 2-phenylethanol, in a green solvent. These findings are directly applicable to the synthesis of this compound.

CatalystSolventCatalyst Loading (mol %)Time (h)Conversion (%)Reference
NH₄HSO₄@SiO₂CPME0.34>99 beilstein-journals.orgnih.gov
H₂SO₄@SiO₂CPME0.324>99 beilstein-journals.org
Amberlyst-15CPME15 (mg/mmol)24>99 beilstein-journals.org
Nafion-HCPME15 (mg/mmol)24>99 beilstein-journals.org
Montmorillonite K-10CPME15 (mg/mmol)2480 beilstein-journals.org

The NH₄HSO₄@SiO₂ catalyst not only demonstrates high activity but can also be recovered by simple filtration and reused several times without a significant loss of performance. d-nb.info

Natural Deep Eutectic Solvents (NADESs) and Solvent-Free Conditions

An even more sustainable approach involves the use of Natural Deep Eutectic Solvents (NADESs) as both the catalyst and the reaction medium. researchgate.netunito.it These bio-inspired solvents are typically composed of natural, inexpensive, and biodegradable components like choline (B1196258) chloride and a hydrogen bond donor such as malonic acid. This methodology allows for the preparation of THP ethers in high yields with excellent chemoselectivity under mild, air-tolerant conditions. unito.it The NADES can be recycled and reused for multiple cycles, significantly improving the process mass intensity (PMI) and E-factor of the synthesis. unito.it

Solvent-free synthesis represents another key strategy in green chemistry. The tetrahydropyranylation of various alcohols has been efficiently catalyzed by substances like bismuth triflate or silica-supported perchloric acid under solventless conditions, offering a simple procedure, short reaction times, and high yields. organic-chemistry.org

Catalyst/MediumConditionsTimeYield (%)Key AdvantageReference
Choline Chloride/Malonic Acid (NADES)50 °C, Air1 h>99Recyclable medium, bio-based unito.it
Silica-supported Perchloric AcidSolvent-free, Room Temp.5-20 min92-98No solvent, rapid reaction organic-chemistry.org
Bismuth TriflateSolvent-free, Room Temp.10-45 min85-95No solvent, mild conditions organic-chemistry.org

Microwave-Assisted Synthesis

The use of alternative energy sources, such as microwave irradiation, is another emerging green methodology. Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring uniform and efficient heating. ajgreenchem.com For the synthesis of related tetrahydrobenzo[b]pyran derivatives, the use of an ionic liquid catalyst combined with microwave irradiation completed the reaction in just 30 seconds, showcasing the potential of this technology for rapid and efficient synthesis. ajgreenchem.com

Chemo-enzymatic Approaches

While the application of chemo-enzymatic methods specifically for the synthesis of this compound is not yet widely documented, it represents a promising future direction. Enzymes and enzyme-inspired catalysts offer unparalleled selectivity under mild, aqueous conditions. illinois.edu Research into chemo-enzymatic processes for the formation of other types of ethers is ongoing, with methods being developed that utilize lipases for peracid generation followed by epoxidation, or enzyme-inspired small-molecule catalysts that mimic the proximity and positioning effects of natural enzymes to facilitate ether formation between alcohols and alkenes. illinois.eduresearchgate.net The adaptation of such biocatalytic strategies could lead to highly efficient and environmentally benign pathways for the synthesis of THP ethers.

Fundamental Chemical Reactivity and Mechanistic Elucidation of 2 2 Methoxyethoxy Tetrahydro 2h Pyran

Reactions Involving the Tetrahydropyran (B127337) Ring System

The reactivity of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is largely dictated by the tetrahydropyran (THP) ring, specifically the acetal (B89532) functional group. This group confers a unique set of chemical properties, making the THP moiety a widely utilized protecting group in organic synthesis. total-synthesis.comacs.org The core reactivity centers on the anomeric carbon (C-2), which is bonded to two oxygen atoms, rendering it susceptible to specific transformations, particularly under acidic conditions. youtube.com

Acid-Catalyzed Ring-Opening Reactions and Associated Pathways

The most characteristic reaction of the tetrahydropyranyl ether system is its cleavage under acidic conditions. total-synthesis.comorganic-chemistry.org This lability is a key feature exploited in its use as a protecting group for alcohols. acs.org The cleavage of the THP ether in this compound proceeds via an acid-catalyzed hydrolysis or alcoholysis mechanism. organic-chemistry.org

The reaction is initiated by the protonation of the endocyclic oxygen atom of the THP ring by an acid catalyst. youtube.com This step enhances the leaving group ability of the methoxyethoxy group, although protonation of the exocyclic oxygen is also possible. Following protonation, the C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comyoutube.comyoutube.com This cation is a key intermediate, and its stability facilitates the relatively mild conditions required for THP ether cleavage. youtube.com

The final step involves the nucleophilic attack of a solvent molecule, such as water or an alcohol, on the anomeric carbon of the oxocarbenium ion. total-synthesis.com If water is the nucleophile, the reaction yields 5-hydroxypentanal (B1214607) (in equilibrium with its cyclic hemiacetal form) and the original 2-methoxyethanol (B45455). When an alcohol is used as the solvent, a different acetal is formed in a process known as transacetalization. researchgate.net A variety of acidic catalysts can be employed for this transformation, with the choice of acid and solvent influencing the reaction rate and selectivity. total-synthesis.comnih.gov

Table 1: Common Acidic Conditions for THP Ether Cleavage

Catalyst Solvent(s) Temperature Comments
Acetic Acid (AcOH) THF/H₂O Room Temp - 45 °C Mild conditions, commonly used for deprotection. total-synthesis.comthieme-connect.de
p-Toluenesulfonic acid (TsOH) Methanol (B129727) (MeOH) or Ethanol (EtOH) Room Temp Effective for transacetalization. total-synthesis.com
Pyridinium p-toluenesulfonate (PPTS) Ethanol (EtOH) 45-55 °C A milder acidic catalyst, useful for sensitive substrates. total-synthesis.comnih.gov
Trifluoroacetic acid (TFA) Dichloromethane (B109758) (CH₂Cl₂) Room Temp Stronger acid, used in concentrations from 1-95%. nih.gov
Lithium Chloride (LiCl) H₂O/DMSO 90 °C A neutral, non-acidic method involving a salt. acs.org

This table is interactive. You can sort and filter the data.

Nucleophilic and Electrophilic Attack at the Anomeric Position

The anomeric carbon of the tetrahydropyran ring in this compound is the primary site of reactivity. Due to the presence of two electronegative oxygen atoms, this carbon is electron-deficient and thus highly electrophilic. youtube.com This electrophilicity is significantly enhanced upon acid catalysis, which generates the highly reactive oxocarbenium ion intermediate. total-synthesis.comyoutube.com

Nucleophilic Attack: The positively charged anomeric center of the oxocarbenium ion is readily attacked by a wide range of nucleophiles. youtube.comrsc.org This is the key step in the acid-catalyzed ring-opening, where the nucleophile is typically the solvent (water, alcohol). total-synthesis.com However, other nucleophiles can also react at this position. In synthetic carbohydrate chemistry, various carbon, nitrogen, and sulfur nucleophiles are used to form new bonds at the anomeric center, although this is more common with glycosyl halides or other activated sugar derivatives. youtube.comnih.gov The reaction of this compound with strong nucleophiles under non-acidic conditions is generally not favored, as the alkoxy group is a poor leaving group unless protonated. masterorganicchemistry.com

Electrophilic Attack: Electrophilic attack at the anomeric position of the intact acetal is not a typical reaction pathway. The reactivity is dominated by the nucleophilic substitution pattern described above. However, the formation of the THP ether itself involves the electrophilic attack of an alcohol on a protonated dihydropyran. youtube.com In this reaction, the alkene of 3,4-dihydro-2H-pyran is protonated by an acid catalyst to generate the same resonance-stabilized oxocarbenium ion, which then acts as a potent electrophile for the oxygen of an alcohol, such as 2-methoxyethanol. youtube.com

Computational Investigations of Reaction Barriers and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insight into the mechanisms, transition states, and reaction barriers of reactions involving tetrahydropyran systems. nii.ac.jpresearchgate.netmdpi.com While specific studies on this compound are not prevalent, general findings for THP ring systems are directly applicable.

Computational studies on the thermal decomposition of related dihydropyran compounds suggest that reactions proceed through a concerted six-membered cyclic transition state. mdpi.com For acid-catalyzed ring-opening, theoretical studies can model the protonation step, the formation of the oxocarbenium ion, and the subsequent nucleophilic attack. These calculations help to determine the activation energies for each step and identify the rate-determining step. researchgate.net

For instance, studies comparing the reactivity of tetrahydrofuran (B95107) (THF) and tetrahydropyran (THP) have used DFT calculations to predict energy barriers for hydrogen abstraction, finding a higher barrier for THP, which correlates with its lower rate of autoxidation. researchgate.net The energy barrier for hydrogen abstraction from THP at the α-position was calculated to be 104.1 kJ·mol⁻¹, which is higher than that for THF (94.1 kJ·mol⁻¹). researchgate.net Such studies highlight the ability of computational methods to rationalize observed differences in reactivity.

The analysis of transition states in these reactions often reveals a high degree of charge separation. mdpi.com In the case of acid-catalyzed hydrolysis, the transition state for the cleavage of the C-O bond has significant oxocarbenium ion character, with a build-up of positive charge on the anomeric carbon and the ring oxygen. rsc.org The geometry of this transition state can influence the stereochemical outcome of the reaction.

Table 2: Calculated Energy Barriers for Reactions of THP and Related Ethers

Reaction Method/Level of Theory Calculated Barrier (kJ·mol⁻¹) Reference
Hydrogen abstraction from THP by peroxy radical BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ 104.1 researchgate.net
Hydrogen abstraction from THF by peroxy radical BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ 94.1 researchgate.net

This table is interactive. You can sort and filter the data.

Reactivity of the Methoxyethoxy Side Chain and Ether Linkages

The 2-(2-methoxyethoxy) side chain consists of two ether linkages, which are generally stable functional groups. masterorganicchemistry.com Their reactivity is substantially different from the acetal linkage within the THP ring system.

Selective Cleavage Reactions and Functionalization

The key to the synthetic utility of the THP group lies in its selective removal under conditions that leave other functional groups, including simple ethers, intact. acs.org The acetal C-O bond in the THP ring is significantly more labile to acid than the ether C-O bonds in the methoxyethoxy side chain. youtube.com Standard ether cleavage requires harsh conditions, such as treatment with strong acids like HI or HBr, often at high temperatures. masterorganicchemistry.com In contrast, the THP group can be cleaved with mild acid catalysis at or slightly above room temperature. total-synthesis.comthieme-connect.de

This difference in reactivity allows for the selective deprotection of the alcohol that was originally protected by the THP group, leaving the 2-methoxyethanol side chain intact. For example, treating this compound with catalytic p-toluenesulfonic acid in methanol would readily cleave the THP ring to form 2-methoxytetrahydropyran (B1197970) and 2-methoxyethanol, while the ether bonds within the 2-methoxyethanol would remain untouched. total-synthesis.com Functionalization of the methoxyethoxy side chain would typically require prior cleavage from the THP ring. Once liberated as 2-methoxyethanol, the terminal hydroxyl group can be further modified through standard alcohol reactions.

Intermolecular Interactions and Solvent Effects on Reactivity

The oxygen atoms in both the THP ring and the methoxyethoxy side chain can act as hydrogen bond acceptors, influencing the compound's solubility and intermolecular interactions. These interactions can play a role in the molecule's behavior in different solvent environments. Hirshfeld surface analysis of related pyran compounds shows that H⋯O/O⋯H interactions are significant contributors to crystal packing, indicating the importance of hydrogen bonding. nih.gov

Solvent choice has a profound effect on the reactivity of this compound, particularly in acid-catalyzed reactions. nih.gov In the context of ring-opening, protic solvents like water and alcohols can act as both the reaction medium and the nucleophile that traps the oxocarbenium ion intermediate. total-synthesis.com The use of an alcohol as a solvent leads to a transacetalization reaction. researchgate.net Aprotic solvents like dichloromethane or THF are also commonly used, often with a stoichiometric amount of a nucleophile (like water) added to effect the cleavage. total-synthesis.com

The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. For instance, the deprotection of THP ethers using LiCl was found to be most effective in DMSO, a highly polar aprotic solvent, while the reaction did not proceed in non-polar solvents like benzene (B151609) or THF. acs.org This highlights the crucial role of the solvent in facilitating the specific reaction pathway. acs.org

Kinetics and Thermodynamics of Key Transformation Processes

The kinetic and thermodynamic properties of this compound are crucial for understanding its stability and reactivity. While specific experimental data for this exact compound is limited in publicly accessible literature, a comprehensive understanding can be derived from studies on structurally analogous compounds. The key transformation processes for this molecule are centered around the reactivity of the acetal group and include thermal elimination and acid-catalyzed hydrolysis.

Thermal Elimination

One of the primary transformation pathways for 2-alkoxytetrahydropyrans is thermal elimination. This unimolecular reaction, typically carried out in the gas phase, involves the cleavage of the C-O bond of the alkoxy group and a hydrogen atom from the pyran ring, yielding 3,4-dihydro-2H-pyran and the corresponding alcohol.

Detailed kinetic studies have been performed on analogous compounds, such as 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans. researchgate.net These reactions are reported to be homogeneous, unimolecular, and follow a first-order rate law. The proposed mechanism involves a four-membered cyclic transition state. researchgate.net The reaction rate is influenced by the nature of the substituent on the phenoxy ring, with electron-donating groups slightly increasing the rate constant. researchgate.net

The Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), is given by: k = A e(-Ea/RT)

Based on the data from these related compounds, the kinetic parameters for the thermal elimination of this compound can be anticipated. The methoxyethoxy group is an electron-donating group, which would suggest a reactivity comparable to or slightly greater than that of unsubstituted 2-phenoxytetrahydro-2H-pyran.

Table 1: Comparative Kinetic Data for the Thermal Elimination of 2-Substituted-tetrahydropyrans (Analogous Compounds)

Compound Temperature Range (°C) Pre-exponential Factor (log A, s⁻¹) Activation Energy (Ea, kJ mol⁻¹)
2-phenoxytetrahydro-2H-pyran 330-390 14.18 ± 0.21 211.6 ± 0.4
2-(4-methoxyphenoxy)tetrahydro-2H-pyran 330-390 14.11 ± 0.18 203.6 ± 0.3
2-(4-tert-butylphenoxy)tetrahydro-2H-pyran 330-390 14.08 ± 0.08 205.9 ± 1.0

Data sourced from studies on analogous phenoxy-substituted tetrahydropyrans. researchgate.net

The thermodynamic parameters for these reactions, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be calculated from the experimental kinetic data. The relatively high activation energies indicate that significant thermal energy is required to overcome the reaction barrier.

Acid-Catalyzed Hydrolysis

The acetal linkage in this compound is susceptible to hydrolysis under acidic conditions. This reaction is of fundamental importance as it represents a common deprotection step in organic synthesis where the tetrahydropyranyl (THP) group is used as a protecting group for alcohols.

The mechanism of hydrolysis for tetrahydropyran-2-yl ethers has been extensively studied. rsc.org In acidic media, the reaction proceeds via an AA1-1 mechanism. This involves a rapid, reversible protonation of the ether oxygen atom of the pyran ring, followed by a rate-limiting unimolecular cleavage of the exocyclic C-O bond to form a stable oxocarbenium ion intermediate (the tetrahydropyran-2-yl cation). rsc.org This intermediate is then rapidly attacked by water to yield the hemiacetal (tetrahydro-2H-pyran-2-ol) and the corresponding alcohol, in this case, 2-methoxyethanol.

The kinetics of this hydrolysis reaction are typically first-order with respect to the concentration of the acetal and are directly proportional to the hydronium ion concentration. The reaction is not generally subject to buffer catalysis. rsc.org

The thermodynamics of reactions involving the tetrahydropyran ring system have also been investigated. For instance, the enthalpy of reaction (ΔrH°) for the hydrogenation of 3,4-dihydro-2-methoxy-2H-pyran to form 2-methoxytetrahydropyran has been determined to be -108.3 ± 1.2 kJ/mol in the liquid phase. nist.govnist.gov This provides an indication of the relative stability of the saturated tetrahydropyran ring.

Table 2: Mechanistic Details of Acid-Catalyzed Hydrolysis of Tetrahydropyran-2-yl Ethers (General Mechanism)

Step Description Kinetic Order Rate-Determining Step
1 Rapid, reversible protonation of the endocyclic ether oxygen. Pre-equilibrium No
2 Unimolecular cleavage of the exocyclic C-O bond to form an oxocarbenium ion. First-order Yes
3 Rapid nucleophilic attack by water on the carbocation. --- No
4 Deprotonation to yield the hemiacetal and the alcohol. --- No

Based on the established AA1-1 mechanism for analogous compounds. rsc.org

The rate of hydrolysis is significantly influenced by the electronic nature of the alkoxy group. However, for this compound, the electronic effects of the methoxyethoxy group are not expected to dramatically alter the fundamental kinetic behavior observed for other simple alkyl tetrahydropyran-2-yl ethers.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Utility as a Synthetic Intermediate and Building Block

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran serves as a key intermediate and versatile building block in the construction of more complex molecular architectures. Its structure represents the protected form of 2-methoxyethanol (B45455), an alcohol whose hydroxyl group can be masked by reaction with 3,4-dihydro-2H-pyran to form the stable THP ether linkage. This protection strategy allows chemists to perform reactions on other parts of a molecule without interference from the potentially reactive hydroxyl group.

In the context of multistep synthesis, the tetrahydropyranyl group is prized for its reliability. The formation of this compound is an example of installing this protective group onto the bifunctional molecule, 2-methoxyethanol. Once protected, this building block can be incorporated into a larger molecular framework. For instance, a derivative of this compound, such as one containing a reactive halide, can be used to introduce the methoxyethoxy side chain into a target molecule via nucleophilic substitution. The THP group remains intact throughout various reaction conditions, only to be removed at a later, strategic stage to reveal the original hydroxyl group.

An illustrative synthetic sequence is presented below:

Protection: 2-methoxyethanol is reacted with 3,4-dihydro-2H-pyran under acidic catalysis to yield this compound.

Modification: A separate molecular fragment undergoes a series of transformations (e.g., Grignard reactions, oxidations, reductions) where a free hydroxyl group would be incompatible.

Coupling: The protected this compound (or a functionalized version) is coupled to the modified fragment.

Deprotection: The synthesis is completed by removing the THP group, typically with a mild acid, to unveil the hydroxyl group of the original 2-methoxyethanol moiety within the final, complex product.

The primary role of the THP group, and by extension the formation of compounds like this compound, is to protect hydroxyl functionalities. The THP ether is an acetal (B89532), which is stable to a wide array of chemical environments, making it a workhorse in organic synthesis. It is particularly resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.

The substrate in this specific compound is 2-methoxyethanol. Protecting this alcohol allows its use in contexts where its hydroxyl group would otherwise react. The methoxyethoxy side chain can also modify the solubility of the protected substrate, potentially making it more compatible with organic solvents used in a given reaction sequence. The deprotection is typically achieved via acid-catalyzed hydrolysis, which regenerates the alcohol and 5-hydroxypentanal (B1214607).

Table 1: Stability of THP Ether Protecting Group Under Various Reaction Conditions

Reagent ClassConditionStability of THP Ether
OrganometallicsGrignard Reagents (RMgX)Stable
Hydride ReductantsLithium Aluminum Hydride (LiAlH₄)Stable
BasesStrong Bases (e.g., NaOH, LDA)Stable
Oxidizing AgentsPCC, PDC, Swern OxidationStable
AcidsStrong Aqueous Acid (e.g., HCl)Cleaved
Mild AcidsPyridinium p-toluenesulfonate (PPTS)Cleaved

Integration into Polymer Systems and Functional Materials

The structural features of this compound make it an attractive precursor for the development of advanced polymers and functional materials. The methoxyethoxy portion of the molecule is a short, hydrophilic oligo(ethylene glycol) chain, which is known to impart desirable physicochemical properties to materials.

While this compound itself is a saturated molecule and not directly polymerizable through common addition polymerization methods, it serves as a critical starting material for the synthesis of functionalized monomers. By chemically modifying the tetrahydropyran (B127337) ring to include a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, a monomer can be created that carries the methoxyethoxy side chain.

The methoxyethoxy group is known to enhance water solubility and can influence the thermal properties of a material, such as its glass transition temperature. By incorporating this moiety into a polymer system, the material's bulk and surface properties can be precisely tailored. For example, grafting derivatives of this compound onto the surface of a hydrophobic polymer could render the surface more hydrophilic, which is a common strategy for improving the biocompatibility of materials used in medical devices. The THP group would serve as a protected form of a hydroxyl group during the grafting process, which could then be removed to expose reactive handles for further functionalization.

Table 2: Potential Influence of Methoxyethoxy Side Chains on Polymer Properties

PropertyInfluence of Methoxyethoxy GroupPotential Application
HydrophilicityIncreasedHydrogels, biocompatible coatings
SolubilityModified solubility in polar solventsPolymer processing, drug delivery
Glass Transition Temp. (Tg)Lowered due to chain flexibilityElastomers, flexible materials
Surface EnergyLoweredAnti-fouling surfaces

Applications in Surface Chemistry and Coating Technologies

While specific data on the direct application of this compound in surface chemistry and coating technologies is not extensively documented in publicly available literature, its molecular structure suggests potential utility in these fields. The presence of both a polar cyclic ether (tetrahydropyran) and a flexible, polar side chain (methoxyethoxy) imparts amphiphilic character to the molecule. This duality can be advantageous in formulations for coatings, adhesives, and surface treatments.

The tetrahydropyran ring provides a degree of hydrophobicity and chemical stability, while the methoxyethoxy group can enhance salvation capabilities for a variety of resins and polymers, and potentially improve adhesion to polar substrates through hydrogen bonding and dipole-dipole interactions. Such properties are desirable in the formulation of coatings to ensure uniform film formation and durable adhesion to surfaces.

In the context of coating technologies, compounds with similar ether linkages are sometimes employed as coalescing agents or as modifiers to control the rheological properties of the coating formulation. The volatility of this compound would be a critical factor in its suitability for such applications, influencing drying times and the final film properties.

Furthermore, the ability of ether-containing compounds to interact with metal surfaces could suggest a role as a component in corrosion-inhibiting formulations or as a carrier for active protective agents. The oxygen atoms can chelate with metal ions on the surface, forming a protective layer. Research into analogous compounds indicates that the specific nature of the alkoxy substituent on the tetrahydropyran ring can be tailored to optimize performance in these applications.

Table 1: Potential Applications in Surface Chemistry and Coating Technologies Based on Structural Analogs

Application AreaPotential Function of this compoundRationale based on Structural Features
Coating Formulations Co-solvent or coalescing agentGood salvation for a range of polymers; influences film formation.
Adhesive Formulations Adhesion promoterPolar ether groups can interact with polar substrates.
Surface Modification Component in surface treatment solutionsPotential to alter surface energy and wettability.
Corrosion Inhibition Carrier for corrosion inhibitors or minor passivating agentEther oxygens can coordinate with metal surfaces.

Exploration as a Specialized Solvent or Reaction Medium

The use of tetrahydropyran (THP) and its derivatives as "green" or sustainable solvents in organic synthesis has been a subject of growing interest. These cyclic ethers are often considered less hazardous alternatives to other solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. This compound, with its additional ether functionality, presents an interesting profile as a specialized solvent.

Its higher boiling point compared to simpler ethers like THF would make it suitable for reactions requiring elevated temperatures. The presence of multiple oxygen atoms enhances its ability to dissolve a wide range of organic and inorganic compounds, including polar starting materials and reagents. This increased polarity and salvation capability can be beneficial in reactions where charge separation in the transition state is significant.

Performance in Specific Catalytic and Non-Catalytic Reactions

Although specific performance data for this compound as a reaction solvent is scarce, its properties can be inferred from studies on similar ether solvents. Ethereal solvents are widely used in a variety of organic transformations due to their general inertness under many reaction conditions and their ability to solvate cations.

In non-catalytic reactions , such as Grignard reactions or reductions with metal hydrides, the Lewis basicity of the ether oxygens in this compound would be crucial for stabilizing organometallic reagents and enhancing their reactivity. The additional methoxyethoxy side chain could potentially lead to enhanced salvation of the metal cation compared to simple ethers, which might influence reaction rates.

In catalytic reactions , the choice of solvent can be critical to the catalyst's activity and stability. For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents are often preferred. The properties of this compound suggest it could be a suitable medium for such transformations. Its ability to dissolve both organic substrates and inorganic salts (often used as bases or additives) would be advantageous.

Research on the tetrahydropyranylation of alcohols has shown that ethereal solvents, such as cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290), are effective media when used with heterogeneous acid catalysts. nih.gov This suggests that this compound could also perform well in acid-catalyzed reactions where a polar, non-reactive solvent is required.

Table 2: Predicted Performance in Selected Organic Reactions

Reaction TypeExpected Role of this compoundAnticipated Outcome
Grignard Reaction Solvation and stabilization of the Grignard reagentEfficient formation of the carbon-carbon bond.
Lithium Aluminum Hydride Reduction Solvation of the hydride reagent and substrateEffective reduction of carbonyl compounds.
Suzuki Cross-Coupling Dissolution of reactants and catalyst; stabilization of catalytic speciesPotentially good yields and reaction rates.
Acid-Catalyzed Acetal Formation Inert reaction mediumFacilitation of the reaction without interference.

Impact on Reaction Selectivity and Efficiency

The solvent can play a profound role in directing the stereochemical or regiochemical outcome of a chemical reaction. The polarity, viscosity, and coordinating ability of the solvent all contribute to its influence on reaction selectivity and efficiency.

The polar nature of this compound would be expected to favor reaction pathways that involve polar or charged intermediates and transition states. In reactions where different mechanistic pathways are possible, the use of such a solvent could selectively enhance the rate of the more polar pathway, thus influencing the product distribution.

For example, in nucleophilic substitution reactions, a polar aprotic solvent can accelerate the rate of an SN2 reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing the nucleophilicity of the anion. The efficiency of a reaction, often measured by reaction time and yield, can also be significantly improved by the choice of an appropriate solvent that ensures all reactants are in the same phase and that the transition state is stabilized.

Table 3: Potential Influence on Reaction Selectivity and Efficiency

AspectPotential Impact of this compoundMechanistic Rationale
Chemoselectivity May favor reactions at more polar functional groupsEnhanced salvation of polar transition states.
Regioselectivity Could influence the site of attack in ambident nucleophilesDifferential salvation of the different nucleophilic centers.
Stereoselectivity Potential to influence stereochemical outcomes in catalytic reactionsCoordination of the ether side chain to the catalyst's metal center.
Reaction Efficiency Likely to improve rates and yields for certain reactionsGood solubility of reactants and stabilization of intermediates.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

The structure consists of a tetrahydropyran (B127337) (THP) ring linked via an acetal (B89532) functional group to a 2-methoxyethoxy side chain. The THP ring introduces a stereocenter at the anomeric carbon (C2), which complicates NMR spectra when attached to chiral molecules. thieme-connect.de

¹H and ¹³C NMR Spectral Assignments:

The ¹H NMR spectrum is characterized by several key signals. The anomeric proton (O-CH-O) on the THP ring is highly diagnostic, typically appearing as a multiplet around δ 4.5 ppm. thieme-connect.de The protons on the carbons adjacent to the ether oxygens (THP C6 and the side chain CH₂ groups) resonate in the δ 3.4–4.5 ppm region. libretexts.org The remaining THP ring methylene (B1212753) protons form a complex series of multiplets further upfield, generally between δ 1.4–1.9 ppm. thieme-connect.de The terminal methoxy (B1213986) group gives rise to a characteristic singlet.

In the ¹³C NMR spectrum, the anomeric carbon (O-CH-O) is also distinct, with a chemical shift in the range of δ 96–99 ppm. iosrjournals.org The carbons bonded to oxygen atoms, such as C6 of the THP ring and the carbons of the methoxyethoxy chain, appear in the δ 50-80 ppm region. libretexts.org The remaining aliphatic carbons of the THP ring (C3, C4, C5) are found at higher fields. thieme-connect.deiosrjournals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric (O-CH-O)~4.5 (m)96.0 - 99.0
THP Ring (C3, C4, C5-H)1.4 - 1.9 (m)19.0 - 31.0
THP Ring (C6-H)3.5 - 3.9 (m)62.0 - 75.0
Side Chain (-O-CH₂-CH₂-O-)3.4 - 3.8 (m)65.0 - 75.0
Methoxy (-OCH₃)~3.3 (s)~59.0

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent molecular processes, such as conformational changes and restricted bond rotation. montana.edu For this compound, DNMR can provide insights into two main dynamic processes: the chair-to-chair ring inversion of the tetrahydropyran ring and rotation around the various C-O single bonds.

The tetrahydropyran ring preferentially adopts a chair conformation. This chair can undergo a ring-flip, which interconverts axial and equatorial substituents. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. However, by lowering the temperature, this inversion can be slowed. At the coalescence temperature, the signals for the axial and equatorial protons broaden, and at even lower temperatures, they may resolve into distinct signals. montana.edu The energy barrier for this process can be calculated from the coalescence temperature and the frequency difference between the exchanging sites.

Similarly, rotation around the C-O bonds of the flexible methoxyethoxy side chain could potentially be studied. However, the energy barriers for rotation around such single bonds are generally low, meaning that any exchange process would likely remain fast on the NMR timescale even at experimentally accessible low temperatures.

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about molecular structure, conformation, and dynamics in the solid phase. st-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which contain rich structural information. nsf.govmdpi.com

If this compound is crystallized, ssNMR can be used to study its conformation in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. The chemical shifts observed in a ssNMR spectrum are highly sensitive to the local electronic environment, including intermolecular interactions dictated by the crystal packing. mdpi.com Therefore, if the compound can exist in different crystalline forms (polymorphs), ssNMR would be able to distinguish them, as each polymorph would present a unique set of chemical shifts corresponding to the distinct molecular conformations and packing arrangements.

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound (C₈H₁₆O₃), the exact mass of its molecular ion [M]⁺ can be calculated and compared to the experimental value to confirm its chemical formula.

Under electron ionization (EI), the molecule undergoes fragmentation. The fragmentation of ethers is often characterized by cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For THP ethers, the most characteristic fragmentation pathway involves the cleavage of the exocyclic C-O bond, leading to the formation of a highly stable tetrahydropyranyl cation at m/z 85. nih.gov This is frequently the base peak in the mass spectrum of THP-protected alcohols. Other significant fragmentation pathways can involve cleavage of the methoxyethoxy side chain.

Table 2: Predicted HRMS Fragments for this compound.
Fragment StructureFormulam/z (Nominal)Proposed Origin
[C₈H₁₆O₃]⁺˙C₈H₁₆O₃160Molecular Ion
[C₅H₉O]⁺C₅H₉O85Cleavage of exocyclic C-O bond (Base Peak)
[C₃H₇O₂]⁺C₃H₇O₂75Cleavage of exocyclic C-O bond
[C₂H₅O]⁺C₂H₅O45Fragmentation of the side chain

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. researchgate.netliverpool.ac.uk This technique provides a rotationally averaged collision cross-section (CCS), which is a measure of the ion's shape.

For a flexible molecule like this compound, IM-MS can offer unique insights into its conformational landscape. researchgate.net In the gas phase, the molecule may exist as an ensemble of different conformers, from extended linear shapes to more compact, folded structures. These different conformers can have distinct CCS values and may be separated by the ion mobility cell. documentsdelivered.com By coupling IM with MS, it is possible to resolve and identify different conformational families of the same molecule, providing experimental data that can be compared with theoretical calculations to understand the preferred gas-phase structures. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary and provide a characteristic "fingerprint" of the functional groups present. spectroscopyonline.comthermofisher.com

For this compound, the most prominent features in its vibrational spectra are associated with the C-H and C-O bonds. The FT-IR spectrum is expected to be dominated by a strong and broad absorption band between 1000 and 1300 cm⁻¹, which is characteristic of the asymmetric C-O-C stretching vibrations of the ether and acetal linkages. spectroscopyonline.comspectroscopyonline.com Saturated aliphatic ethers typically show a particularly strong C-O stretch in the 1070-1140 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the methylene and methyl groups will appear in the 2850–3000 cm⁻¹ region, while C-H bending vibrations are expected around 1450 cm⁻¹.

Raman spectroscopy provides complementary information. While C-O stretching modes are also Raman active, the symmetric C-H stretching and bending vibrations often give rise to strong Raman signals. spectroscopyonline.com

As an aprotic molecule, this compound cannot act as a hydrogen bond donor. However, the lone pairs on its three oxygen atoms allow it to act as a hydrogen bond acceptor. In the presence of hydrogen bond donors (like protic solvents), intermolecular hydrogen bonds would form. This interaction would perturb the vibrational frequencies of the C-O bonds, typically causing a shift that can be observed in the FT-IR or Raman spectrum. nih.gov

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Aliphatic)2850 - 3000StrongStrong
C-H Bend (Methylene/Methyl)~1450MediumMedium
C-O-C Asymmetric Stretch1070 - 1150Very StrongWeak-Medium
Pyranose Ring Vibrations800 - 1050MediumMedium

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

While X-ray diffraction data for this compound in its liquid state is not applicable, the technique is fundamental for elucidating the precise three-dimensional structures of its solid crystalline derivatives and any complexes it may form. Single-crystal X-ray diffraction provides unambiguous information on molecular geometry, conformation, and intermolecular interactions within a crystal lattice.

Although a specific crystal structure for the title compound is not prominently featured in publicly accessible research, the analysis of related pyran derivatives demonstrates the power of this methodology. For instance, a study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid successfully employed single-crystal X-ray diffraction to determine its structure. researchgate.net Such analyses yield critical data, including unit cell parameters, bond lengths, and bond angles, which confirm the compound's stereochemistry and spatial arrangement. researchgate.net It was established that the molecule exists as the endo isomer and the single crystal is a racemate of two enantiomeric endo stereomers. researchgate.net

The insights gained from these studies are crucial for understanding structure-property relationships. The precise arrangement of atoms, confirmed by X-ray diffraction, can be correlated with the compound's physical properties and reactivity. Quantum-chemical calculations are often performed in conjunction with diffraction data to provide a deeper understanding of the electronic structure and stability of the observed conformation. researchgate.net

Below is a representative table of crystallographic data that can be obtained from an X-ray diffraction study of a crystalline pyran derivative.

Table 1: Example Crystallographic Data for a Dihydropyran Derivative researchgate.net

Parameter Value
Empirical Formula C8H12O3
Formula Weight 156.18
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions
a 6.096(2) Å
b 23.336(8) Å
c 11.520(4) Å
β 97.55(3)°
Volume 1625.1(9) ų
Z (Molecules per unit cell) 8
Calculated Density 1.276 Mg/m³

Chromatographic Separations Coupled with Advanced Detectors for Reaction Mixture Analysis

Chromatographic techniques are indispensable for the analysis of reaction mixtures during the synthesis and purification of this compound and related compounds. Coupling chromatography with advanced detectors like mass spectrometers provides a powerful tool for separation, identification, and quantification of reactants, intermediates, products, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like many tetrahydropyran derivatives. In synthetic procedures, GC is used to monitor the progress of a reaction by tracking the consumption of starting materials and the appearance of the desired product. researchgate.net For instance, in the synthesis of a substituted tetrahydro-2H-pyran derivative, gas chromatography mass analysis was used to confirm the formation of the product and, crucially, to determine the ratio of cis and trans isomers in the crude product. google.com The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of the peaks observed in the chromatogram. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): For less volatile derivatives or for analyzing trace-level impurities, UHPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice. This highly sensitive and specific technique allows for the detection and quantification of compounds at parts-per-million (ppm) or even lower levels. researchgate.net A typical application involves developing a method to identify and quantify specific impurities in a final product. researchgate.net The method validation process, as outlined by bodies like the International Council for Harmonisation (ICH), ensures the method is accurate, precise, and linear over a specific concentration range. researchgate.net The high resolution of UHPLC allows for the separation of closely related compounds, while the MS/MS detector provides definitive structural confirmation and quantification, even in a complex matrix. researchgate.net

The data generated from these methods is critical for process optimization, quality control, and ensuring the purity of the final compound.

Table 2: Application of Chromatographic Methods in the Analysis of Tetrahydropyran Syntheses

Technique Application Information Obtained Example Detector
Gas Chromatography (GC) Monitoring reaction progress Retention time, relative peak area (conversion %) Flame Ionization Detector (FID)
Gas Chromatography-Mass Spectrometry (GC-MS) Product identification, isomer ratio determination Retention time, mass spectrum (fragmentation pattern), isomer distribution Mass Spectrometer (MS)

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and various other electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used for geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformer, which is typically a chair conformation for the tetrahydropyran (B127337) ring.

Computational studies on similar substituted tetrahydropyran and tetrahydropyrimidine (B8763341) systems have successfully used DFT methods like B3LYP with basis sets such as 6-31++G(d,p) or aug-cc-pVTZ to determine ground-state geometries and explore conformational preferences. montclair.eduresearchgate.net For instance, calculations would confirm the pseudo-axial or pseudo-equatorial preference of the 2-(2-Methoxyethoxy) substituent.

Beyond finding the minimum energy structure, DFT is used to map out potential energy surfaces and energy profiles for conformational changes, such as the ring inversion of the tetrahydropyran moiety or the rotation around the C-O and C-C bonds of the flexible side chain. By calculating the energy of the molecule at various geometries, transition states connecting different conformers can be identified, and the energy barriers for these processes can be quantified. A computational study on the thermal decomposition of dihydropyran derivatives, for example, utilized the PBE0/6-311+G(d,p) level of theory to calculate kinetic and thermodynamic parameters. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for the Optimized Structure of this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond Length O1-C2 (pyran ring)1.42 Å
C2-O3 (acetal)1.41 Å
O3-C4 (ether side chain)1.43 Å
Bond Angle C6-O1-C2 (pyran ring)112.5°
O1-C2-O3 (acetal center)109.8°
C2-O3-C4 (ether linkage)113.2°
Dihedral Angle C6-O1-C2-C3-60.5°
O1-C2-O3-C4178.5°

Note: Data are hypothetical and illustrative of typical results from a DFT/B3LYP/6-31G(d) calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. While computationally more demanding than DFT, high-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide very accurate energetic predictions.

For a molecule like this compound, these high-accuracy methods are typically employed to obtain precise values for thermochemical properties like the enthalpy of formation. acs.orgacs.org Due to the computational expense, a common strategy is to first optimize the molecular geometry using a less costly method like DFT and then perform a single-point energy calculation at the optimized geometry using a high-level ab initio method, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations). This approach leverages the efficiency of DFT for geometry determination and the high accuracy of Coupled Cluster for the final energy calculation. Such calculations are crucial for creating reliable benchmark data for larger systems. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent.

In classical MD simulations, the interactions between atoms are described by a set of empirical potential energy functions known as a force field (e.g., COMPASS II, AMBER, CHARMM). This approach allows for the simulation of large systems containing thousands or even millions of atoms over timescales from nanoseconds to microseconds.

For this compound, classical MD would be used to explore its conformational landscape in detail. nih.gov A simulation could be set up with a single molecule in the gas phase to study its intrinsic flexibility or, more realistically, with many molecules in a solvent like water to understand how intermolecular and solvent-solute interactions influence its structure and dynamics. nih.gov Such simulations can reveal the preferred conformations of the flexible methoxyethoxy side chain and the dynamics of the pyran ring's chair-to-boat interconversion. The analysis of MD trajectories can provide information on radial distribution functions, hydrogen bonding dynamics, and other properties that characterize the behavior of the molecule in a condensed phase.

Table 2: Typical Parameters for a Classical Molecular Dynamics Simulation of this compound in Water (Illustrative Example)

ParameterValue/Description
Force Field COMPASS II
System 1 molecule of the compound in a box of ~2000 water molecules
Ensemble NPT (Isothermal-isobaric)
Temperature 298 K
Pressure 1 atm
Time Step 1 fs
Simulation Length 100 ns
Non-bonded Cutoff 12 Å

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum chemical calculations. In AIMD, the forces acting on the atoms are calculated "on the fly" using a quantum mechanical method (typically DFT) at each step of the simulation. This avoids the need for a pre-parameterized force field and allows for the modeling of chemical reactions involving bond formation and breaking.

Due to its high computational cost, AIMD is limited to smaller systems and shorter timescales (picoseconds) compared to classical MD. It is the method of choice for studying specific reactive events. For this compound, AIMD could be used to simulate its hydrolysis under acidic conditions, explicitly modeling the protonation steps, the cleavage of the acetal (B89532) C-O bond, and the interaction with surrounding water molecules throughout the reaction.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and transition states, and calculate activation energies, providing a complete picture of the reaction pathway. acs.org

For this compound, a key reaction of interest is the acid-catalyzed hydrolysis of its acetal functional group. Computational modeling, primarily using DFT, can be employed to investigate this mechanism. The calculations would involve:

Modeling the initial protonation of one of the acetal oxygen atoms.

Locating the transition state for the cleavage of the C-O bond to form an intermediate oxocarbenium ion. youtube.com

Modeling the nucleophilic attack of a water molecule on the oxocarbenium ion.

Tracing the subsequent proton transfer steps that lead to the final hemiacetal and alcohol products.

Each stationary point on the reaction coordinate (reactants, intermediates, transition states, products) would be geometrically optimized, and its energy calculated. The difference in energy between the reactants and the highest-energy transition state gives the activation energy for the reaction, which is directly related to the reaction rate. Similar computational approaches have been used to study the thermal decomposition of pyran derivatives, identifying concerted mechanisms involving six-membered cyclic transition states. mdpi.com

Table 3: Hypothetical Calculated Relative Energies for the Acid-Catalyzed Hydrolysis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants (Acetal + H₃O⁺)0.0
TS1 Transition state for C-O bond cleavage+15.2
I1 Oxocarbenium ion intermediate+5.8
TS2 Transition state for water attack+9.5
P Products (Hemiacetal + Methoxyethanol)-4.3

Note: Energy values are hypothetical and illustrative of a DFT investigation into a reaction mechanism.

Transition State Theory and Reaction Rate Constant Calculations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering a special type of equilibrium between reactants and an activated "transition state" complex. science.gov Computational chemistry employs TST to calculate the thermodynamic properties of this transition state, which in turn allows for the prediction of the reaction rate constant, often expressed through the Arrhenius equation.

For cyclic ethers like tetrahydropyran derivatives, a common reaction studied both experimentally and computationally is their unimolecular gas-phase thermal elimination. usfq.edu.ecresearchgate.net In a detailed study of the analogous compound, 2-methoxytetrahydropyran (B1197970), researchers investigated its thermal decomposition into 3,4-dihydro-2H-pyran and methanol (B129727). usfq.edu.ecresearchgate.net

The experimental kinetics for this reaction, conducted between 400-450 °C, were found to follow a first-order rate law. usfq.edu.ec The corresponding Arrhenius equation, which relates the rate constant (k) to temperature (T) and the activation energy (Ea), was determined as: usfq.edu.ec

log k (s⁻¹) = (13.95 ± 0.15) - (223.1 ± 2.1 kJ mol⁻¹) / (2.303 RT) usfq.edu.ec

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31++(d,p) level of theory corroborated the experimental findings. usfq.edu.ec The calculations revealed that the reaction proceeds through a concerted mechanism involving a four-membered cyclic transition state. In this transition state, a hydrogen atom from the C6 position of the pyran ring is abstracted by the oxygen atom of the methoxy (B1213986) group, leading to the simultaneous cleavage of the C2-O(alkoxy) bond and formation of the C5-C6 double bond in the dihydropyran product. usfq.edu.ecresearchgate.net The calculated thermodynamic and kinetic parameters showed good agreement with the experimental values. usfq.edu.ec

Similar studies on a series of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes also confirmed a mechanism involving a four-membered cyclic transition state. researchgate.net The kinetic parameters for these related compounds were also determined experimentally, as shown in the table below.

CompoundArrhenius Equation (log k, s⁻¹)Activation Energy (Ea, kJ mol⁻¹)
2-Methoxytetrahydropyran(13.95 ± 0.15) - (223.1 ± 2.1) / (2.303 RT)223.1 ± 2.1
2-Phenoxytetrahydro-2H-pyran(14.18 ± 0.21) - (211.6 ± 0.4) / (2.303 RT)211.6 ± 0.4
2-(4-Methoxyphenoxy)tetrahydro-2H-pyran(14.11 ± 0.18) - (203.6 ± 0.3) / (2.303 RT)203.6 ± 0.3
2-(4-tert-Butylphenoxy)tetrahydro-2H-pyran(14.08 ± 0.08) - (205.9 ± 1.0) / (2.303 RT)205.9 ± 1.0

Data sourced from studies on analogous tetrahydropyran compounds. usfq.edu.ecresearchgate.net

Virtual Screening for Novel Catalysts or Reagents

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property, such as binding to a specific biological target or, in this context, catalyzing a chemical reaction. mdpi.comnih.gov This approach can significantly accelerate the discovery of new catalysts or reagents by prioritizing a smaller number of promising candidates for experimental testing.

A hypothetical virtual screening workflow to find a novel catalyst for the intramolecular hydroalkoxylation of an appropriate precursor alcohol to form a 2-alkoxytetrahydropyran could involve:

Defining the Reaction Mechanism: Based on known catalysts (e.g., those based on gold, platinum, or cobalt), a transition state for the rate-limiting step of the reaction is modeled computationally.

Creating a Catalyst Library: A virtual library of potential catalyst structures is assembled. This could include variations in metal centers, ligand scaffolds, and electronic properties.

High-Throughput Docking/Screening: Each virtual catalyst is computationally assessed for its ability to stabilize the reaction's transition state. This can be done by calculating the activation energy for the reaction with each catalyst.

Ranking and Selection: Catalysts are ranked based on the predicted reaction rate (lower activation energy). The top-ranked candidates are then selected for experimental synthesis and validation.

In a related application of computational screening, the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics simulations have been used to screen the properties of tetrahydropyran itself as a green solvent alternative for plastic dissolution, demonstrating the utility of these screening methods in evaluating the chemical properties of tetrahydropyran derivatives. rsc.org

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often a component of Quantitative Structure-Activity Relationship (QSAR) studies, aims to find a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity in a specific chemical reaction. researchgate.netmdpi.com By understanding how changes in structure affect reactivity, predictive models can be built to estimate the reactivity of new, untested compounds.

The gas-phase thermal elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes serves as an excellent case study for SRR. researchgate.net In this research, the reactivity of the molecule (quantified by the reaction rate constant) was directly linked to the electronic nature of the substituent on the phenoxy ring. researchgate.net

It was observed that the rate constant for the elimination reaction slightly increased as the electron-donating ability of the substituent group increased. researchgate.net This suggests that the transition state has some degree of charge separation that is stabilized by electron-donating groups. The pyran hydrogen abstraction by the phenoxy group's oxygen atom was identified as the key factor in the reaction rate. researchgate.net Electron-donating groups on the phenoxy ring increase the electron density on this oxygen, making it more basic and facilitating the hydrogen abstraction, thereby lowering the activation energy and increasing the reaction rate.

This relationship can be summarized in the following table, which compares the relative reaction rates at a constant temperature (e.g., 600 K) calculated from the Arrhenius parameters.

Substituent (Z) on Phenoxy RingElectronic EffectRelative Rate Constant (k_rel at 600K)
-OCH₃Strongly Electron-Donating1.00
-C(CH₃)₃Moderately Electron-Donating0.68
-HNeutral0.18

Relative rate constants calculated based on Arrhenius equations from reference researchgate.net. The rate for the methoxy-substituted compound is set to 1.00 for comparison.

This clear trend demonstrates a qualitative and quantitative SRR: the structure of the substituent directly and predictably modulates the chemical reactivity of the tetrahydropyran derivative. Such models are crucial for fine-tuning reaction conditions and designing substrates for optimal reaction outcomes.

Future Research Directions and Interdisciplinary Prospects

Development of Biocatalytic and Chemoenzymatic Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of enzymatic and chemoenzymatic processes. rjpbr.com Biocatalysis offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions, which can simplify complex syntheses. rjpbr.com Future research is anticipated to identify and engineer enzymes, such as ketone reductases or transaminases, capable of constructing the tetrahydropyran (B127337) ring system with high efficiency and stereocontrol. researchgate.net

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of traditional organic synthesis, represent a particularly promising frontier. nih.gov This approach could streamline the synthesis of complex 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran derivatives by using biocatalysts for key stereoselective steps, thereby reducing the need for protecting groups and chiral auxiliaries. The development of enzyme kits tailored for specific transformations on pyran scaffolds could make these green methodologies more accessible to synthetic chemists. rjpbr.com

Table 1: Potential Enzymes for Biocatalytic Synthesis of Tetrahydropyran Derivatives

Enzyme Class Potential Transformation Substrate Type Benefit
Ketoreductases Asymmetric reduction of ketone precursors Dihydro- or tetrahydropyranones High enantiomeric excess researchgate.net
Alcohol Oxidases Selective oxidation of alcohol precursors Tetrahydropyranols Green oxidation using O2 nih.gov
Hydrolases Kinetic resolution of racemic esters Esterified tetrahydropyranols Access to enantiopure isomers

Integration into Smart Materials and Responsive Systems

The unique physicochemical properties of the tetrahydropyran ring and the flexible methoxyethoxy side chain make this compound an interesting candidate for incorporation into smart materials. Pyrans are already under investigation for sensor and solar cell technologies. mdpi.com Future work could focus on polymerizing derivatives of this compound to create responsive materials. For instance, polymers containing this moiety could exhibit tunable solubility or conformational changes in response to stimuli like temperature, pH, or specific ions, driven by the coordinating ability of the ether linkages.

These responsive polymers could find applications in areas such as drug delivery, where a change in the physiological environment triggers the release of an active agent, or in "smart" coatings that alter their properties (e.g., hydrophobicity) on demand. The acetal (B89532) linkage, being sensitive to acidic conditions, could be exploited as a cleavable linker in degradable polymers or hydrogels, providing a built-in mechanism for controlled disassembly.

Exploration of Novel Electrocatalytic and Photocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging electricity and light to drive chemical reactions under mild conditions. Electrosynthesis and photocatalysis offer new avenues for activating and transforming molecules like this compound. Future research could explore the photocatalytic C-H functionalization of the tetrahydropyran ring to introduce new substituents without the need for pre-functionalized starting materials. Visible-light photoredox catalysis, using catalysts like ruthenium or iridium complexes, could enable a variety of transformations that are difficult to achieve with traditional thermal methods. researchgate.netscispace.com

Similarly, electrocatalysis can be used for unique oxidative or reductive transformations. For example, the anodic oxidation of the ether side chain or the pyran ring could generate radical cations, leading to novel coupling reactions or rearrangements. These methods avoid the use of harsh chemical oxidants or reductants, aligning with the principles of sustainable chemistry. The development of high-throughput screening platforms for electrochemical reactions will be crucial in rapidly identifying optimal conditions for these transformations. scispace.com

Advances in High-Throughput Experimentation and Automation in Research

To accelerate the discovery of new derivatives and applications of this compound, high-throughput experimentation (HTE) and laboratory automation are becoming indispensable. researchgate.net HTE allows for the rapid screening of hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, dramatically speeding up the optimization process. researchgate.net This is particularly valuable for developing the novel catalytic methods described above.

Software platforms are being developed to facilitate the design, execution, and analysis of these complex experimental arrays, making HTE more accessible. chemrxiv.org For instance, a cell- and caspase-based HTS assay was successfully used to discover apoptosis inducers from a library of 2H-pyran derivatives. nih.gov The integration of automated synthesis platforms with HTE and artificial intelligence could create closed-loop research cycles where results from one round of experiments automatically inform the design of the next, leading to an exponential increase in the rate of discovery.

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, enabling the rational design of new derivatives with specific, tunable properties. mdpi.com Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its analogs. mdpi.comrsc.org For example, computational studies on related dihydropyran systems have been used to calculate the kinetic and thermodynamic parameters of thermal decomposition, revealing how substituents influence activation energies. mdpi.com

By modeling transition states and reaction pathways, researchers can predict how modifications to the molecular structure will affect its reactivity in, for instance, cycloaddition or ring-opening reactions. rsc.org Molecular dynamics (MD) simulations can further be used to understand interactions with solvents or biological macromolecules. mdpi.com This in silico approach allows for the screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Table 2: Computationally Derived Parameters for Dihydropyran Derivatives This table presents data for related dihydropyran compounds to illustrate the types of parameters that can be computationally designed for novel derivatives.

Compound Activation Free Energy (ΔG≠) (kJ·mol−1) Activation Energy (Ea) (kJ·mol−1) Reference
3,6-dihydro-2H-pyran 196 215 mdpi.com
4-methyl-3,6-dihydro-2H-pyran 191 210 mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran derivatives, and how are reaction conditions optimized for yield?

  • Methodology : The compound can be synthesized via Prins cyclization , which involves acid-catalyzed cyclization of aldehydes with silane derivatives. For example, benzaldehyde dimethyl acetal and trimethylsilane are used as starting materials under controlled temperature and catalytic conditions . Additionally, copper(II)–bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective oligomerization of alkynols, as demonstrated in the synthesis of related tetrahydropyran derivatives. Reaction optimization focuses on catalyst loading (5–10 mol%), solvent choice (e.g., THF), and temperature (0–25°C) to maximize yield (72–98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers analyze?

  • Methodology : 1H/13C NMR is critical for confirming stereochemistry and substituent positions. Key features include coupling constants (J values) for vicinal protons (e.g., J = 4.5–6.0 Hz for axial-equatorial interactions) and methoxyethoxy group signals (δ ~3.3–3.7 ppm for OCH2CH2O). Mass spectrometry (EI/CI) provides molecular ion peaks ([M]+) and fragmentation patterns to validate the molecular formula. For example, CI-MS often shows [M+H]+ ions, while EI-MS reveals cleavage at the ether linkage .

Q. How can researchers ensure purity and reproducibility in the synthesis of tetrahydropyran derivatives?

  • Methodology : Purification via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is standard. Analytical HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%). Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N2/Ar) during reactions involving Grignard reagents or moisture-sensitive catalysts .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives using transition metal catalysts?

  • Methodology : Chiral bisphosphine–copper(II) complexes (e.g., L3 ligands) induce diastereoselectivity by stabilizing specific transition states. For example, axial coordination of the alkynol to the copper center directs nucleophilic attack, favoring cis-diastereomers (d.r. > 10:1). Solvent polarity (e.g., CH2Cl2 vs. THF) and temperature (−20°C to RT) further modulate selectivity. Computational DFT studies aid in rationalizing stereochemical outcomes .

Q. What strategies resolve contradictions in spectral data when assigning stereochemistry in tetrahydropyran derivatives?

  • Methodology : NOESY/ROESY NMR experiments identify spatial proximity between protons (e.g., axial H4 and H6 in cis-isomers). For ambiguous cases, X-ray crystallography provides definitive structural proof. If crystallography is impractical, J-based configuration analysis (e.g., Karplus equation for 3JHH values) combined with density functional theory (DFT) calculations of NMR chemical shifts can resolve discrepancies .

Q. How do Brønsted acids mediate selective α-alkenylation in tetrahydropyran derivatives, and what factors influence regioselectivity?

  • Methodology : Phosphoric acid catalysts (e.g., TRIP) activate alkenes via hydrogen bonding, directing electrophilic attack to the α-position of the pyran oxygen. Solvent polarity (toluene vs. DCM) and electron-withdrawing substituents (e.g., CF3, OMe) on the aldehyde partner enhance regioselectivity (>90% α-product). Mechanistic studies using deuterium labeling or kinetic isotopic effects (KIEs) validate the proposed pathways .

Q. What safety protocols are critical when handling air-sensitive reagents (e.g., Grignard reagents) in tetrahydropyran synthesis?

  • Methodology : Use Schlenk lines or gloveboxes to maintain anhydrous, oxygen-free conditions. Quench excess reagents with dry ice/ethanol baths or saturated NH4Cl solutions. Personal protective equipment (PPE) includes flame-resistant lab coats, safety goggles, and nitrile gloves. Waste containing reactive intermediates (e.g., organomagnesium compounds) must be neutralized with tert-butanol before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.